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Compound of Interest

Compound Name: Impurity C of Calcitriol

Cat. No.: B15542563 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analytical methodologies for the

characterization of Calcitriol Impurity C, a known process-related impurity in the synthesis of

Calcitriol, the hormonally active form of vitamin D3. This document outlines the spectroscopic

data (Nuclear Magnetic Resonance and Mass Spectrometry) and detailed experimental

protocols essential for the identification and quantification of this impurity, ensuring the quality

and safety of Calcitriol active pharmaceutical ingredients (APIs).

Introduction to Calcitriol Impurity C
Calcitriol Impurity C is identified as the Diels-Alder adduct of pre-calcitriol and 4-phenyl-1,2,4-

triazoline-3,5-dione (PTAD). Its formation is a consequence of a trapping reaction used during

the synthesis or analysis of vitamin D analogues. The structure of Calcitriol Impurity C is crucial

for developing specific analytical methods to detect and quantify its presence.
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Property Value

Systematic Name

(6aR,7R,9aR)-11-[(3S,5R)-3,5-dihydroxy-2-

methylcyclohex-1-enyl]-7-[(1R)-5-hydroxy-1,5-

dimethylhexyl]-6a-methyl-2-phenyl-

5,6,6a,7,8,9,9a,11-octahydro-1H,4aH-

cyclopenta[f][1][2]triazolo[1,2-a]cinnoline-

1,3(2H)-dione[3]

Synonyms
Triazoline adduct of pre-calcitriol, pre-Calcitriol

PTAD Adduct[3]

CAS Number 86307-44-0[3][4][5]

Molecular Formula C35H49N3O5[3][4][5]

Molecular Weight 591.78 g/mol [3][4]

Appearance White to Off-White Solid

Spectroscopic Characterization
Detailed spectroscopic analysis is fundamental for the unequivocal identification of Calcitriol

Impurity C. While comprehensive, publicly available datasets are scarce, this section outlines

the expected data based on the known structure and provides protocols for obtaining them.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the

molecule.

2.1.1. Experimental Protocol: ¹H and ¹³C NMR

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended

for achieving adequate signal dispersion.

Sample Preparation: Dissolve 1-5 mg of isolated Calcitriol Impurity C in a suitable deuterated

solvent such as deuterated chloroform (CDCl₃) or deuterated methanol (CD₃OD).
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¹H NMR: To determine the number of different types of protons and their neighboring

environments.

¹³C NMR: To identify the number of chemically non-equivalent carbon atoms.

2D NMR (COSY, HSQC, HMBC): To establish the connectivity between protons and

carbons, confirming the overall structure.

2.1.2. Expected NMR Data

Due to the absence of publicly available assigned spectral data, the following tables represent

expected chemical shifts for key structural motifs of Calcitriol Impurity C. These are illustrative

and should be confirmed by experimental data.

Table 1: Illustrative ¹H NMR Data for Calcitriol Impurity C

Chemical Shift
(ppm)

Multiplicity Integration Assignment

7.3 - 7.5 m 5H Phenyl protons

~6.0 - 6.5 m 2H Olefinic protons

~4.0 - 4.5 m 2H CH-O

~0.5 - 2.5 m -
Aliphatic and steroidal

protons

Table 2: Illustrative ¹³C NMR Data for Calcitriol Impurity C

Chemical Shift (ppm) Assignment

~170 - 180 C=O (triazolinedione)

~120 - 140 Aromatic and olefinic carbons

~60 - 80 C-O

~10 - 60 Aliphatic carbons
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Mass Spectrometry (MS)
Mass spectrometry is a powerful technique for determining the molecular weight and obtaining

structural information through fragmentation analysis. LC-MS/MS is particularly useful for

separating the impurity from the main component and other impurities.

2.2.1. Experimental Protocol: LC-MS/MS

Instrumentation: A high-performance liquid chromatograph coupled to a tandem mass

spectrometer (e.g., Q-TOF or Triple Quadrupole).

Chromatographic Conditions:

Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size).

Mobile Phase: A gradient elution using a mixture of acetonitrile and water, often with a

modifier like formic acid to improve ionization.

Flow Rate: 0.5 - 1.0 mL/min.

Column Temperature: 25-40 °C.

Mass Spectrometry Conditions:

Ionization Mode: Electrospray Ionization (ESI) in positive mode is typically effective.

MS Scan: Full scan mode to detect the protonated molecular ion [M+H]⁺.

MS/MS Scan: Product ion scan of the [M+H]⁺ ion to obtain fragmentation patterns.

Collision energy should be optimized to achieve a rich fragmentation spectrum.

2.2.2. Expected Mass Spectrometry Data

Table 3: Expected MS and MS/MS Data for Calcitriol Impurity C
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m/z Ion Description

592.37 [M+H]⁺ Protonated molecular ion

- [M+H - H₂O]⁺ Loss of a water molecule

- [M+H - Side Chain]⁺
Cleavage of the aliphatic side

chain

- -
Fragments related to the

triazolinedione moiety

Logical Workflow for Characterization
The following diagram illustrates a typical workflow for the isolation and characterization of

Calcitriol Impurity C.
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Caption: Workflow for the characterization of Calcitriol Impurity C.
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The formation of Calcitriol Impurity C involves a Diels-Alder reaction between the cis-triene

system of pre-calcitriol and the dienophile PTAD.

pre-Calcitriol
(cis-triene)

Calcitriol Impurity C
(Diels-Alder Adduct)

+ PTAD
(Diels-Alder Reaction)

PTAD
(Dienophile)

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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